molecular formula C10H9ClO3 B13036112 6-Chloro-8-methoxychroman-4-one

6-Chloro-8-methoxychroman-4-one

Cat. No.: B13036112
M. Wt: 212.63 g/mol
InChI Key: YGLHPRKSUREBNO-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry . The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a chlorine atom at the 6th position and a methoxy group at the 8th position.

Preparation Methods

The synthesis of 6-Chloro-8-methoxychroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-chloro-2-hydroxyacetophenone with methoxyacetaldehyde in the presence of a base can yield the desired chromanone . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

6-Chloro-8-methoxychroman-4-one undergoes several types of chemical reactions, including:

Scientific Research Applications

6-Chloro-8-methoxychroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxychroman-4-one involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its antimicrobial activity is due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Comparison with Similar Compounds

6-Chloro-8-methoxychroman-4-one can be compared with other similar compounds, such as:

    Chroman-4-one: Lacks the chlorine and methoxy substituents, resulting in different biological activities.

    6-Chloro-4H-chromen-4-one: Similar structure but lacks the methoxy group, leading to variations in chemical reactivity and biological properties.

    8-Methoxychroman-4-one: Lacks the chlorine substituent, affecting its overall activity profile. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

6-chloro-8-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO3/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5H,2-3H2,1H3

InChI Key

YGLHPRKSUREBNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCC2=O)Cl

Origin of Product

United States

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